1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[2-(6-phenylmethoxyindol-1-yl)acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c24-23(28)19-9-11-25(12-10-19)22(27)15-26-13-8-18-6-7-20(14-21(18)26)29-16-17-4-2-1-3-5-17/h1-8,13-14,19H,9-12,15-16H2,(H2,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAQGZGVEUSERP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CN2C=CC3=C2C=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of 6-benzyloxyindole with an appropriate acylating agent to introduce the acetyl group. This intermediate is then reacted with piperidine-4-carboxamide under suitable conditions to yield the final product .
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety is known to bind to various biological targets, influencing their activity. The piperidine ring and carboxamide group further modulate these interactions, enhancing the compound’s overall biological activity .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following compounds share structural similarities with the target molecule, differing primarily in substituents on the indole ring or the heterocyclic component:
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : Benzyl ethers are prone to oxidative metabolism, which may reduce bioavailability compared to thiazole or chloro analogs.
- Solubility : The carboxamide group improves aqueous solubility, but benzyloxy may counteract this effect.
Research Findings and Hypotheses
Anticancer Potential
- The thiazole analog’s IC50 values () suggest that heterocyclic substituents significantly impact cytotoxicity. The target compound’s benzyloxy group may mimic these effects through aromatic interactions.
- Chloro-substituted analogs () highlight the role of electronegative groups in enhancing potency, a feature the benzyloxy group lacks but compensates for with steric bulk.
Biological Activity
1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-4-carboxamide, also known as EVT-4657749, is a complex organic compound that integrates an indole moiety with a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. The following sections will detail its biological activity, synthesis, and relevant studies.
- Molecular Formula : C23H24N2O4
- Molecular Weight : 392.448 g/mol
- Density : 1.3 g/cm³
- Boiling Point : 656.4 °C at 760 mmHg
- LogP : 3.53
Synthesis
The synthesis of 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-4-carboxamide typically involves multi-step organic synthesis techniques. Key methods include:
- Formation of the indole core.
- Acetylation of the indole.
- Coupling with piperidine to form the final product.
Each step requires careful optimization to ensure high yields and purity of the final product.
Anticancer Properties
Preliminary studies indicate that 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-4-carboxamide exhibits significant antiproliferative effects against various cancer cell lines. The mechanism of action is primarily linked to its interaction with biological targets involved in cancer cell proliferation, apoptosis, and cell cycle regulation.
Case Studies :
- In Vitro Studies : The compound has shown promising results against several cancer types, including breast (MDA-MB-231) and liver (HepG2) cancer cells. The antiproliferative activity was measured using standard assays such as MTT and colony formation assays.
- In Vivo Studies : Animal models have demonstrated that treatment with this compound leads to reduced tumor growth rates compared to control groups.
Anti-inflammatory Effects
The indole structure is known for its anti-inflammatory properties. Research has indicated that derivatives of indole compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory pathways.
Structure-Activity Relationships (SAR)
The presence of the benzyloxy group and the piperidine ring significantly influences the biological activity of the compound. Modifications to these groups can enhance solubility and bioavailability, leading to improved pharmacological profiles.
| Modification | Effect on Activity |
|---|---|
| Benzyloxy group modification | Enhanced anticancer activity |
| Piperidine ring alteration | Improved solubility and bioavailability |
The proposed mechanism includes:
- Modulation of signaling pathways related to apoptosis.
- Inhibition of specific enzymes involved in cell cycle progression.
Q & A
Q. What are the recommended synthetic routes for 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-4-carboxamide, and how can its structure be validated?
- Methodological Answer : The synthesis typically involves coupling the indole moiety (6-benzyloxy-1H-indole) with a piperidine-4-carboxamide backbone via acetylation. A multi-step procedure is recommended:
Indole activation : Protect the indole nitrogen using a benzyloxy group under basic conditions (e.g., NaH/BnBr) .
Acetylation : React the activated indole with chloroacetyl chloride, followed by coupling with piperidine-4-carboxamide using a coupling agent like HATU or DCC .
Characterization : Validate the structure using H NMR (e.g., confirm benzyloxy protons at δ 5.1–5.3 ppm and piperidine signals at δ 2.5–3.5 ppm), C NMR (carbonyl carbons at ~170 ppm), and HRMS .
Q. How can researchers ensure the purity and stability of this compound during storage?
- Methodological Answer :
- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Target purity >95% .
- Stability : Store lyophilized samples under inert gas (argon) at -20°C to prevent hydrolysis of the carboxamide group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectral data for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:
- Dynamic NMR : Analyze temperature-dependent H NMR to detect rotameric equilibria in the acetyl-piperidine linkage .
- DFT Calculations : Compare experimental IR stretches (e.g., amide C=O at ~1650 cm) with simulated spectra using Gaussian09 with B3LYP/6-31G(d) basis set .
- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks, which may explain deviations in chemical shifts .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of analogs of this compound?
- Methodological Answer :
- Variable Substituents : Synthesize derivatives with modifications to the benzyloxy group (e.g., electron-withdrawing/-donating substituents) and piperidine carboxamide (e.g., methyl vs. tert-butyl groups) .
- Biological Assays : Use enzyme inhibition assays (e.g., carbonic anhydrase isoforms) or cell-based models (e.g., cancer cell proliferation) to correlate structural changes with activity. For example, compare IC values in a dose-response matrix .
- Data Analysis : Apply multivariate regression (e.g., Hansch analysis) to quantify contributions of lipophilicity (logP) and steric parameters (Taft’s ) to biological activity .
Q. How can researchers address low yields in the final coupling step of the synthesis?
- Methodological Answer :
- Optimize Coupling Conditions : Screen coupling agents (e.g., EDCI vs. HATU), bases (e.g., DIPEA vs. NEt), and solvents (DMF vs. DCM). For steric hindrance from the benzyloxy group, use microwave-assisted synthesis (80°C, 30 min) to enhance reactivity .
- Protecting Groups : Temporarily protect the indole NH with a Boc group during coupling, followed by deprotection with TFA .
Q. What strategies are recommended for integrating this compound into a theoretical framework for neurological target validation?
- Methodological Answer :
- Target Selection : Align with hypotheses based on piperidine derivatives’ affinity for serotonin receptors (e.g., 5-HT antagonism). Use molecular docking (AutoDock Vina) to predict binding poses against homology models of the receptor .
- In Vivo Models : Design behavioral assays (e.g., Morris water maze for cognitive effects) in transgenic mice, using dose ranges derived from pharmacokinetic simulations (GastroPlus software) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting biological activity data between in vitro and in vivo studies?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., incubation in rat plasma at 37°C) and blood-brain barrier permeability (PAMPA-BBB assay) to identify bioavailability limitations .
- Metabolite Screening : Use LC-MS/MS to detect active metabolites in vivo that may explain discrepancies (e.g., piperidine N-oxidation enhancing activity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
